Cas no 1491450-59-9 (1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid)
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane core functionalized with a carboxylic acid group and an isopropylthio (propan-2-ylsulfanyl) substituent. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The cyclobutane ring offers steric constraints that can influence conformational stability, while the thioether linkage enhances versatility in further derivatization. The carboxylic acid group provides a handle for coupling reactions or salt formation. Its balanced lipophilicity and moderate steric bulk make it suitable for intermediate applications in drug discovery, where precise molecular tuning is critical.
1491450-59-9 structure
Product Name:1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
CAS No:1491450-59-9
MF:C8H14O2S
MW:174.260561466217
CID:5712562
PubChem ID:65134326
Update Time:2025-09-20
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL15729969
- 1491450-59-9
- EN300-1122486
- AKOS014467579
- 1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylicacid
- 1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 1-[(1-methylethyl)thio]-
- 1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
-
- Inchi: 1S/C8H14O2S/c1-6(2)11-8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10)
- InChI Key: CBGLHKRUAVKDEL-UHFFFAOYSA-N
- SMILES: S(C(C)C)C1(C(=O)O)CCC1
Computed Properties
- Exact Mass: 174.07145086g/mol
- Monoisotopic Mass: 174.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- Density: 1.14±0.1 g/cm3(Predicted)
- Boiling Point: 294.9±23.0 °C(Predicted)
- pka: 3.85±0.20(Predicted)
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122486-0.05g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1122486-0.1g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1122486-0.25g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1122486-0.5g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1122486-1.0g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1122486-2.5g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1122486-5.0g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1122486-10.0g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1122486-1g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1122486-5g |
1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid |
1491450-59-9 | 95% | 5g |
$1614.0 | 2023-10-26 |
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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